molecular formula C10H18O B14316833 1-Methyl-3-propoxycyclohex-1-ene CAS No. 105311-09-9

1-Methyl-3-propoxycyclohex-1-ene

Katalognummer: B14316833
CAS-Nummer: 105311-09-9
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: RMQRJMNRYDCOIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-propoxycyclohex-1-ene is an organic compound belonging to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure This particular compound features a cyclohexene ring substituted with a methyl group at the first position and a propoxy group at the third position

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-propoxycyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.

Analyse Chemischer Reaktionen

1-Methyl-3-propoxycyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst like palladium on carbon can yield the saturated cyclohexane derivative.

    Substitution: The propoxy group can be substituted with other functional groups through reactions with appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-propoxycyclohex-1-ene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-propoxycyclohex-1-ene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-propoxycyclohex-1-ene can be compared with other similar compounds such as:

    1-Methyl-3-propylcyclohexane: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and physical properties.

    1-Methylcyclohexene: This compound has a simpler structure with only a methyl group and a double bond, making it less versatile in terms of chemical modifications.

    3-Methyl-1-propylcyclohexene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications.

Eigenschaften

CAS-Nummer

105311-09-9

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

1-methyl-3-propoxycyclohexene

InChI

InChI=1S/C10H18O/c1-3-7-11-10-6-4-5-9(2)8-10/h8,10H,3-7H2,1-2H3

InChI-Schlüssel

RMQRJMNRYDCOIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1CCCC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.